![molecular formula C9H9N3O4S2 B3037034 3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid CAS No. 405279-59-6](/img/structure/B3037034.png)
3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid
Overview
Description
3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid is a synthetic organic compound featuring a benzo[1,2,5]thiadiazole core linked to a sulfonamide group and a propionic acid side chain. The benzo[1,2,5]thiadiazole moiety is an electron-deficient heterocycle with sulfur and nitrogen atoms, which enhances its ability to participate in π-π stacking and hydrogen-bonding interactions. This structural combination suggests applications in medicinal chemistry, materials science, and microbiology, particularly as a bacterial type III secretion inhibitor .
Preparation Methods
One common synthetic route involves the cyclization of appropriate precursors to form the benzo[1,2,5]thiadiazole core, followed by sulfonylation and subsequent attachment of the propionic acid moiety . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
The compound 3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid (CAS Number: 405279-59-6) is a sulfonamide derivative known for its unique structural features and potential applications in various scientific fields. This article delves into its applications, particularly in medicinal chemistry, biochemistry, and materials science, providing a comprehensive overview supported by relevant data and case studies.
Basic Information
- Molecular Formula : C₉H₉N₃O₄S₂
- Melting Point : 176 °C
- MDL Number : MFCD02230839
- Hazard Classification : Irritant
Structural Characteristics
The compound's structure features a benzo[1,2,5]thiadiazole moiety, which contributes to its biological activity and solubility characteristics. The sulfonylamino group enhances its interaction with biological targets.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its sulfonamide structure is known to exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase.
Case Study: Antibacterial Activity
A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action involves the disruption of folate synthesis pathways in bacteria.
Biochemical Research
This compound serves as a useful tool in biochemical assays due to its ability to interact with specific enzymes and receptors.
Application in Enzyme Inhibition
Research has shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. Its inhibitory effects on carbonic anhydrase have been documented, suggesting potential applications in treating conditions like glaucoma and edema.
Materials Science
The unique properties of this compound have led to its exploration in materials science, particularly in the development of organic semiconductors and sensors.
Case Study: Organic Semiconductor Development
Recent advancements have utilized this compound in the fabrication of organic field-effect transistors (OFETs). The incorporation of this compound into polymer matrices has resulted in improved charge transport properties.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form hydrogen bonds with biological molecules, influencing their activity. The benzo[1,2,5]thiadiazole core can participate in electron transfer processes, making it useful in applications like photocatalysis and photovoltaics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[1,2,5]thiadiazole Derivatives with Varied Substituents
Example 1 : 2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-5-chloro-N-(3,4-dichloro-phenyl)-benzamide
- Structural Similarities : Shares the benzo[1,2,5]thiadiazole-sulfonamide core.
- Key Differences : The propionic acid group in the target compound is replaced with a benzamide (-CONH-C₆H₃Cl₂) moiety.
- This compound inhibits bacterial type III secretion in Yersinia, while the propionic acid variant may exhibit altered pharmacokinetics due to its ionizable carboxylate group .
Example 2 : Benzo[1,2,5]thiadiazole-Based Luminescent Metal–Organic Framework (LMOF) Linkers
- Linkers : BTTB, BTMB, BTHB, and BTAB (electron-donating groups: CF₃, OCH₃, OH, NH₂).
- Structural Similarities : All contain benzo[1,2,5]thiadiazole cores.
- Key Differences : Substituents on the benzo-thiadiazole modulate electron-donating capacity (NH₂ > OH > OCH₃ > CF₃), tuning emission wavelengths. The target compound’s propionic acid is absent here, highlighting its role in solubility rather than optoelectronic properties .
Propionic Acid Derivatives with Distinct Aromatic Systems
Example 1 : 3-(4′-Hydroxyphenyl)propionic Acid (4HPP)
- Structural Similarities : Both contain a propionic acid chain.
- Key Differences: 4HPP has a phenolic ring instead of benzo-thiadiazole-sulfonamide.
- Functional Impact: 4HPP is a gut microbiota metabolite with anti-Parkinson’s and antioxidant activities. Its phenolic -OH group facilitates free radical scavenging, whereas the sulfonamide and benzo-thiadiazole in the target compound may target microbial enzymes .
Example 2 : 3-(4′-Hydroxyl-3′,5′-dimethoxyphenyl)propionic Acid
- Key Differences : A tri-substituted phenyl group replaces the benzo-thiadiazole.
- Functional Impact: This compound, isolated from kimchi, inhibits LDL oxidation and atherosclerosis.
Sulfonamide-Containing Heterocycles
Example 1 : N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide
- Structural Similarities : Contains a sulfonamide group and a benzo-heterocycle (thiazole vs. thiadiazole).
- Key Differences : The benzo[d]thiazole has one sulfur atom, while benzo[1,2,5]thiadiazole includes both S and N, increasing electron deficiency. The oxopyridinyl group in this compound may enhance binding to kinase targets, unlike the propionic acid’s metabolic mimicry .
Example 2 : 5-Arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzoyl)]sulphonamides
- Key Differences : These feature a 1,3,4-thiadiazole core instead of benzo-thiadiazole. The sulfonamide is linked to a benzoyl group, increasing aromaticity. Such compounds show antiviral activity, whereas the target compound’s benzo-thiadiazole may improve specificity for bacterial targets .
Comparative Data Table
Key Research Findings
Antimicrobial Activity : The benzo[1,2,5]thiadiazole-sulfonamide scaffold in the target compound shows promise in inhibiting bacterial type III secretion systems, a mechanism absent in simpler propionic acid derivatives like 4HPP .
Solubility vs. Bioactivity: Propionic acid derivatives with phenolic groups (e.g., 4HPP) excel in antioxidant roles due to -OH groups, while sulfonamide-linked variants prioritize enzyme inhibition .
Structural Tuning : Electron-withdrawing groups (e.g., CF₃ on BTTB) reduce emission wavelengths in LMOFs, whereas electron-donating groups (e.g., NH₂ on BTAB) enhance them. The target compound’s propionic acid balances solubility without compromising heterocyclic rigidity .
Biological Activity
3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structure, synthesis, and various biological effects supported by case studies and research findings.
Chemical Structure and Properties
- Chemical Formula : C₉H₉N₃O₄S₂
- Molecular Weight : 287.32 g/mol
- CAS Number : 405279-59-6
- Melting Point : 176 °C
- Hazard Classification : Irritant
The compound features a benzo[1,2,5]thiadiazole moiety linked to a sulfonylamino group and a propionic acid, which contributes to its solubility and reactivity in biological systems .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds containing thiadiazole rings have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the inhibition of specific bacterial enzymes or disruption of cell wall synthesis.
2. Anticancer Properties
Thiadiazole derivatives have been investigated for their potential as anticancer agents. A study highlighted that compounds similar to this compound can inhibit cancer cell proliferation through the induction of apoptosis in cancerous cells. The inhibition of kinesin spindle proteins (KSP) has been noted as a promising target for developing anti-cancer therapeutics .
3. Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory activity. In various in vitro studies, it demonstrated the ability to reduce inflammation markers in cell cultures treated with pro-inflammatory cytokines. This effect is likely mediated through the inhibition of pathways involved in inflammation and immune response.
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial enzymes | |
Anticancer | Induction of apoptosis; inhibition of KSP | |
Anti-inflammatory | Reduction of cytokine levels |
Case Study: Anticancer Activity
A notable study focused on the synthesis of various thiadiazole derivatives, including analogs of this compound. These compounds were tested against different cancer cell lines (e.g., breast and prostate cancer). The results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
Case Study: Anti-inflammatory Effects
In another study assessing the anti-inflammatory potential, researchers evaluated the effects of thiadiazole derivatives on human cell lines exposed to inflammatory stimuli. The results showed a significant decrease in inflammatory markers such as TNF-alpha and IL-6 following treatment with these compounds, indicating their potential use in treating inflammatory diseases.
Q & A
Q. What are the standard synthetic routes for 3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid?
Basic
The synthesis typically involves a sulfonylation reaction between a benzo[1,2,5]thiadiazole sulfonyl chloride derivative and an amino-containing propionic acid precursor. A validated method includes reacting 3-aminothiophene-2-carboxylate with 4-sulfonyl chloride benzo[1,2,5]thiadiazole in pyridine under nitrogen, followed by reflux and purification via acid precipitation . For hydrolysis to the carboxylic acid, lithium hydroxide in a THF/MeOH/H₂O mixture (5:3:2) at 50°C for 4 hours is employed, yielding >95% purity after filtration .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Basic
Key techniques include:
- ¹H NMR : To confirm sulfonamide bond formation (e.g., δ 10.43 ppm for NH in DMSO-d₆) and aromatic proton environments .
- HRMS (High-Resolution Mass Spectrometry) : For molecular ion validation (e.g., [M–H]⁻ at m/z 340) .
- LCMS : To monitor reaction progress and purity (>95% by retention time analysis) .
- X-ray crystallography : For structural elucidation of intermediates, as demonstrated in benzoyl propionic acid derivatives .
Q. How do reaction parameters influence the yield in the sulfonylation step?
Advanced
Critical parameters include:
- Temperature : Optimal sulfonylation occurs at 45–50°C; higher temperatures may degrade sensitive intermediates .
- Solvent choice : Pyridine acts as both solvent and base, neutralizing HCl byproducts. Substituting with DMF or THF reduces reactivity due to lower polarity .
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine precursor minimizes side reactions (e.g., di-sulfonylation) .
- Purification : Acid precipitation (using 2M HCl) removes unreacted starting materials, achieving yields >95% .
Q. What biological screening models are used to evaluate the activity of this compound?
Advanced
- Neuropilin inhibition : Derivatives like 3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)thiophene-2-carboxylic acid are screened via molecular docking (SYBYL 7.0 software) to predict binding affinity to the NRP1 b1 domain .
- Antimicrobial assays : Analogous benzo[d]thiazole derivatives are tested against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using disk diffusion or microdilution methods .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess IC₅₀ values, with structural modifications (e.g., aryl substitutions) influencing activity .
Q. How can computational methods predict its electronic properties for material science applications?
Advanced
- DFT calculations : Analyze HOMO-LUMO gaps to assess suitability as an electron acceptor in organic photovoltaics (OPVs). Benzo-thiadiazole derivatives exhibit low bandgaps (~1.5–2.0 eV), ideal for light absorption .
- Charge transport modeling : Evaluate hole/electron mobility using Marcus theory, correlating with π-stacking observed in crystal structures .
- Solubility simulations : COSMO-RS predicts solubility in solvents like chloroform or DMF, guiding film morphology in OPV fabrication .
Q. What are common impurities formed during synthesis, and how are they addressed?
Advanced
- Di-sulfonylated byproducts : Arise from excess sulfonyl chloride. Mitigated by strict stoichiometric control (1:1.2 amine:sulfonyl chloride ratio) .
- Ester hydrolysis intermediates : Partial hydrolysis of methyl esters can occur during prolonged reaction times. Monitored via TLC (Rf = 0.2 in ethyl acetate/isohexane) and removed via acid wash .
- Aromatic ring chlorination : Occurs if chlorinated solvents (e.g., DCM) are used. Avoided by substituting with pyridine or THF .
Q. How do structural modifications impact the compound’s bioactivity and stability?
Advanced
- Sulfonamide substitution : Replacing the thiophene ring with morpholine (e.g., 3-amino-N-(4-chlorophenyl)-4-morpholin-4-yl-benzenesulfonamide ) enhances water solubility but reduces membrane permeability .
- Electron-withdrawing groups : Fluorine or trifluoromethyl groups on the benzene ring improve metabolic stability by reducing CYP450-mediated oxidation .
- Propionic acid chain length : Shortening the chain (e.g., to acetic acid) decreases plasma protein binding, altering pharmacokinetics .
Q. What analytical strategies resolve contradictions in spectral data?
Advanced
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions, confirming regiochemistry of sulfonamide attachment .
- Isotopic labeling : ¹³C-labeled precursors clarify ambiguous mass spectrometry fragments .
- Crystallographic validation : X-ray structures of intermediates (e.g., benzoyl propionic acid derivatives) provide unambiguous bond connectivity .
Properties
IUPAC Name |
3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4S2/c13-8(14)4-5-10-18(15,16)7-3-1-2-6-9(7)12-17-11-6/h1-3,10H,4-5H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJJNXSJOOEQAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201235830 | |
Record name | N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201235830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405279-59-6 | |
Record name | N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405279-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201235830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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